molecular formula C19H15ClO4 B5532018 5-(4-chlorophenyl)-3-(3,4-dimethoxybenzylidene)-2(3H)-furanone

5-(4-chlorophenyl)-3-(3,4-dimethoxybenzylidene)-2(3H)-furanone

Cat. No. B5532018
M. Wt: 342.8 g/mol
InChI Key: BWKOAPAYUHUBQZ-NTEUORMPSA-N
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Description

Synthesis Analysis

Furanone derivatives are synthesized through various chemical reactions, including the Vilsmeier-Haak reaction, which is a common method for introducing formyl groups into compounds. For instance, the synthesis of 3-chloro-4-(dibenzylamino)-5-methoxy-2(5H)-furanone demonstrates the utilization of THF solution and characterization through techniques like FT-IR, UV-Vis, NMR, and X-ray diffraction, showcasing the compound's orthorhombic system and providing insights into possible synthesis pathways for related compounds (Wang Zhao-yang, 2012).

Molecular Structure Analysis

X-ray diffraction is a pivotal technique for elucidating the molecular structure of furanone derivatives. For example, the structure of (5S)-3,4-dichloro-5-menthoxy-2(5H)-furanone was determined, highlighting the absolute configuration of the furanone ring and providing a basis for understanding the molecular configuration of similar compounds (S. Bott, Kaiyuan Yang, M. Richmond, 2003).

Chemical Reactions and Properties

Furanones undergo a variety of chemical reactions, reflecting their chemical properties. Research into reactions of 5-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione with primary and secondary alkylamines illustrates the compound's reactivity and the formation of diverse products, offering insights into the chemical behavior of furanone derivatives (Moon‐Kook Jeon, K. Kim, 2000).

properties

IUPAC Name

(3E)-5-(4-chlorophenyl)-3-[(3,4-dimethoxyphenyl)methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO4/c1-22-16-8-3-12(10-18(16)23-2)9-14-11-17(24-19(14)21)13-4-6-15(20)7-5-13/h3-11H,1-2H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKOAPAYUHUBQZ-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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